2-Cyano-3-phenylbut-2-enamide
Description
Contextualization within Alpha,Beta-Unsaturated Amide Chemistry
Alpha,beta-unsaturated amides are a pivotal class of organic compounds, recognized for their utility as intermediates and building blocks in synthetic chemistry. bohrium.com Their conjugated system, comprising a carbonyl group and a carbon-carbon double bond, makes them versatile substrates for a wide array of chemical transformations. Trisubstituted enamides, a specific subset to which 2-Cyano-3-phenylbut-2-enamide belongs, are particularly significant as they form the core structural elements of numerous bioactive natural products and pharmaceutical agents. rsc.org
The enamide moiety is an amphiphilic synthon, meaning it can exhibit both nucleophilic and electrophilic characteristics. beilstein-journals.org This dual reactivity allows for diverse cyclization strategies, providing access to a wide range of nitrogen-containing heterocycles, which are prominent motifs in alkaloid natural products. beilstein-journals.org The development of efficient synthetic methods for creating these structures, such as (E)-α,β-unsaturated amides, is a continuous focus of research, with modern techniques including palladium/copper-catalyzed aerobic oxidative N-dealkylation. rsc.org The inherent chemical properties of α,β-unsaturated amides have led to their investigation in medicinal chemistry, with recent studies exploring their potential as antifungal agents to combat drug-resistant strains. nih.gov
Significance of Cyano- and Phenyl-Substituted Enamide Systems
The specific substituents on the enamide backbone of this compound profoundly influence its properties. The strategic placement of both a cyano (-CN) and a phenyl (-C₆H₅) group creates a molecule with distinct electronic and steric features.
The Cyano Group: The cyano group is a potent electron-withdrawing group. Its presence at the α-position polarizes the π-system of the double bond, enhancing the electrophilicity of the β-carbon. This makes the molecule susceptible to nucleophilic attack, a common strategy in organic synthesis. Furthermore, the cyano group itself is a versatile synthetic handle, capable of being transformed into other functional groups like amines, carboxylic acids, or participating in the formation of heterocyclic rings.
The Phenyl Group: The phenyl group at the β-position contributes to the electronic conjugation of the system. It can participate in π-stacking interactions, which can be crucial for binding to biological targets. The steric bulk of the phenyl group also influences the stereochemistry of reactions at the double bond.
The combination of these groups results in a trifunctionalized enamide framework that serves as a valuable precursor for synthesizing more complex molecular architectures. rsc.org The defined stereochemistry, typically the (E)-configuration for planarity, is crucial for its reactivity and potential interactions with other molecules.
Overview of Research Trajectories for this compound
While extensive research focusing solely on this compound is not widely documented, the study of structurally similar compounds provides insight into its potential research applications. The primary research trajectories for this class of molecules fall into two main categories: investigation of biological activity and utility as a synthetic intermediate.
Compounds with the α,β-unsaturated amide scaffold are frequently evaluated for their therapeutic potential. ontosight.aiontosight.ai Analogous structures have been investigated for a range of biological activities, including:
Anticancer Properties ontosight.aiontosight.ai
Anti-inflammatory Properties ontosight.aiontosight.ai
Antimicrobial and Antifungal Properties nih.govontosight.aiontosight.ai
In synthetic organic chemistry, this compound is a valuable intermediate. Its synthesis can be approached through reactions such as the Knoevenagel condensation of a cyanoacetamide with a phenyl-containing ketone like acetophenone (B1666503). mdpi.comnih.gov The functional groups on the molecule allow for further transformations. For instance, the enamide system can undergo cyclization reactions to form complex heterocyclic products, and the cyano group can be chemically modified. beilstein-journals.org Modern synthetic methods, such as photoredox/nickel dual-catalyzed reactions, are being developed to create distal cyano-substituted enamides, highlighting the ongoing interest in this molecular scaffold. acs.org
Structure and Scope of the Academic Investigation
This article provides a focused investigation into the chemical compound this compound. It contextualizes the molecule within the broader field of α,β-unsaturated amide chemistry, highlighting the synthetic and electronic importance of its cyano and phenyl substituents. The discussion outlines the principal research avenues for this class of compounds, focusing on their roles as bioactive agents and versatile synthetic intermediates. The data presented is compiled from chemical databases and peer-reviewed scientific literature, offering a professional and authoritative overview of the compound's significance in chemical research. The compound exists as two geometric isomers, (E) and (Z), which possess distinct properties. ontosight.aiontosight.ai
Data Tables
Table 1: Physicochemical Properties of this compound Isomers
| Property | (E)-2-cyano-3-phenylbut-2-enamide | (Z)-2-cyano-3-phenylbut-2-enamide |
| Molecular Formula | C₁₂H₁₀N₂O | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol ontosight.ai | Not specified, but identical to (E)-isomer |
| Common Name | CHEMBL1927340 ontosight.ai | CHEMBL1927341 ontosight.ai |
| Stereochemistry | trans configuration of higher priority groups | cis configuration of higher priority groups ontosight.ai |
Table 2: Potential Research Applications and Synthetic Utility
| Area of Interest | Description | Representative Citations |
| Medicinal Chemistry | Investigation of biological activities such as antifungal, anticancer, and anti-inflammatory properties based on structurally similar compounds. | ontosight.ai, ontosight.ai, nih.gov |
| Organic Synthesis | Use as a versatile building block for more complex molecules, particularly nitrogen-containing heterocycles, via reactions like cyclizations and nucleophilic additions. | rsc.org, beilstein-journals.org |
| Reaction Development | Substrate for developing novel synthetic methodologies, such as photocatalyzed C-H functionalization, to access structurally diverse enamides. | rsc.org, acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-phenylbut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(10(7-12)11(13)14)9-5-3-2-4-6-9/h2-6H,1H3,(H2,13,14)/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZMFYXVADHLQ-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyano 3 Phenylbut 2 Enamide and Its Chemical Analogs
Direct Synthesis Approaches for 2-Cyano-3-phenylbut-2-enamide Core Structure
Direct synthesis focuses on the construction of the fundamental molecular backbone through established chemical reactions that form the characteristic double bond and amide group.
The formation of the α,β-unsaturated system in this compound derivatives often relies on condensation reactions. These reactions typically involve the joining of two molecules with the loss of a smaller molecule, such as water. libretexts.orgwikipedia.org A prominent method is the Knoevenagel condensation, or a related Claisen-Schmidt reaction, where a carbonyl compound reacts with a molecule containing an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups). libretexts.orgwikipedia.org
In a specific example, a derivative of this compound was synthesized by heating a mixture of a complex cyanoacetamide precursor with acetophenone (B1666503) in the presence of ammonium (B1175870) acetate (B1210297). mdpi.comresearchgate.net This reaction creates the α,β-unsaturated enamide structure through the condensation of the active methylene group of the cyanoacetamide with the carbonyl group of acetophenone. mdpi.comresearchgate.net The aldol-type condensation initially forms a β-hydroxy intermediate, which then dehydrates, often promoted by heat, to yield the stable, conjugated enone system. libretexts.orgwikipedia.org
Table 1: Components in Condensation Reaction for a this compound Derivative
| Reactant 1 (Active Methylene Compound) | Reactant 2 (Carbonyl Compound) | Catalyst/Conditions | Product Core Structure | Reference |
|---|
The strategic placement of the cyano and phenyl groups is integral to the synthesis and is typically accomplished by selecting appropriate starting materials.
Phenyl Moiety : The phenyl group is generally introduced as part of the carbonyl-containing reactant. In the synthesis of 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenylbut-2E-enamide, for instance, acetophenone serves as the source of the phenyl group attached to the double bond. mdpi.comresearchgate.net
Cyano Moiety : The cyano group is a key feature, often present in the active methylene-containing precursor. Reagents like ethyl cyanoacetate (B8463686) or 2-cyanoacetamide (B1669375) derivatives are common starting points. mdpi.comresearchgate.netgoogle.com The synthesis of the precursor itself can involve reacting an amine with ethyl cyanoacetate. mdpi.comresearchgate.net More broadly, the introduction of a cyano group, or cyanation, can be achieved through various methods, including the use of reagents like trimethylsilyl (B98337) cyanide (Me₃SiCN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTs), though these are often used in different contexts to build the necessary precursors. mdpi.com
Synthesis of Functionalized Derivatives of this compound
Building upon the core structure, chemists have developed efficient methods to create a library of functionalized derivatives, often employing one-pot reactions and catalytic systems to enhance complexity and efficiency.
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer a streamlined and efficient route to diverse molecular structures. acs.org The synthesis of heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide demonstrates this principle. mdpi.comresearchgate.net This key precursor can be reacted with a variety of chemical reagents in a single pot to produce a range of complex molecules, showcasing the value of this approach for creating diverse derivatives under mild conditions. mdpi.comresearchgate.net This strategy is prized for its convenience and high yield, making it valuable for generating libraries of compounds for further investigation. researchgate.net
Catalysis plays a crucial role in modern organic synthesis, offering pathways to products with high selectivity and yield under mild conditions. Both metal- and organocatalysis are employed in the synthesis of enamides and their derivatives. organic-chemistry.orgwhiterose.ac.uk Palladium-catalyzed reactions, for example, are widely used for C-C and C-N bond formation in the synthesis of related heterocyclic systems. mdpi.comresearchgate.net
Lewis acids are frequently used as catalysts to activate carbonyl groups, facilitating condensation reactions. umich.edu They coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This strategy has been applied to the synthesis of enamides and their analogs.
One study reported the synthesis of 2-Cyano-3-hydroxy-N-methyl-N-phenylbut-2-enamide via a condensation mediated by magnesium chloride (MgCl₂), a Lewis acid. The role of the Lewis acid is to stabilize the enolate intermediates formed during the reaction.
Furthermore, the choice of catalyst can exert significant control over the stereochemical outcome of the reaction. Research on the synthesis of trisubstituted enamides has shown that Lewis acids decisively favor the formation of the (E)-isomer. diva-portal.org A combination of titanium tetrachloride (TiCl₄) and triethylamine (B128534) (Et₃N) was found to be highly effective, producing the (E)-enamide with high stereoselectivity. diva-portal.org In contrast, using a Brønsted acid catalyst under thermodynamic control can favor the formation of the more stable (Z)-isomer. diva-portal.org This highlights the power of catalytic systems to direct the reaction towards a specific, desired product configuration.
Table 2: Influence of Catalysts on Enamide Synthesis
| Catalyst Type | Catalyst Example | Role/Effect | Product Outcome | Reference |
|---|---|---|---|---|
| Lewis Acid | MgCl₂ | Stabilizes enolate intermediates | Promotes condensation | |
| Lewis Acid | TiCl₄ / Et₃N | Activates carbonyl, kinetic control | High stereoselectivity for (E)-isomer | diva-portal.org |
Catalytic Transformations in Derivative Synthesis
Transition Metal-Catalyzed Processes
While specific transition metal-catalyzed syntheses for this compound are not extensively documented in the reviewed literature, the broader class of enamides is frequently synthesized using such methods. Palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are prominent in the formation of C-C and C-N bonds in related heterocyclic systems. mdpi.com For instance, palladium-catalyzed hydroamidation of electron-deficient terminal alkynes offers a pathway to Z-enamides. organic-chemistry.org This method's stereoselectivity is attributed to the stability of a Z-isomer vinyl-palladium complex, facilitated by hydrogen bonding, which then undergoes protodepalladation. organic-chemistry.org
In a more general context, transition metal catalysis is a powerful tool for amine synthesis. acs.org For example, Pd(OAc)₂ in the presence of oxygen and pyridine (B92270) can catalyze the intramolecular cyclization of alkenyl tosylamides to form allylic amines. acs.org Furthermore, the intermolecular oxidative amination of aliphatic alkenes with phthalimide (B116566) or sulfonamides can be achieved using a Pd(OAc)₂ catalyst, yielding protected enamides. acs.org These general principles suggest potential, yet underexplored, routes for the transition metal-catalyzed synthesis of this compound and its derivatives.
Green Chemistry Principles Applied to Enamide Synthesis
The principles of green chemistry, which advocate for waste reduction and the use of environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of enamides and related compounds. researchgate.net A key reaction for the synthesis of 2-cyano-3-aryl-2-enamides is the Knoevenagel condensation. Green approaches to this reaction often focus on the use of water as a solvent and the employment of reusable or biodegradable catalysts.
Microwave irradiation has been demonstrated as an effective green method for promoting Knoevenagel condensations, significantly reducing reaction times and often leading to high yields of the desired (E)-2-cyano-3-aryl adducts. researchgate.netunifap.br The use of catalysts such as triethylamine in green solvents like water or ethanol (B145695) under microwave irradiation can produce products in as little as 35 minutes with yields ranging from 70-99%. researchgate.net
Furthermore, enzymatic catalysis presents a green alternative. Lipases, for instance, have been shown to catalyze Knoevenagel condensations, sometimes in cascade reactions, with high E/Z selectivity. researchgate.net These enzymatic methods often proceed under mild conditions and can offer excellent stereocontrol. researchgate.net
The following table summarizes various green catalysts and conditions employed in Knoevenagel condensations for the synthesis of related cyano-enamides:
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Triethylamine | Water/Ethanol | Microwave | 70-99 | researchgate.net |
| Diammonium hydrogen phosphate | Water | Room Temperature | Good to High | researchgate.net |
| Lipase (PPL) | tert-Butanol with 5% water | N/A | up to 86 | researchgate.net |
| Novozym 435 | N/A | N/A | 64.3-96.2 | researchgate.net |
Stereoselective Synthesis of this compound Derivatives
The stereochemistry of the double bond in this compound derivatives is a critical aspect of their synthesis, with both (E) and (Z) isomers being potential products. The control of this geometric isomerism is a key challenge and a focus of synthetic methodology development.
Control of Geometric Isomerism (E/Z configurations)
The Knoevenagel condensation, a primary route to these compounds, can be directed to favor either the E or Z isomer by careful selection of reaction conditions. For the synthesis of a related analog, 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenylbut-2E-enamide, heating a mixture of the corresponding cyanoacetamide and acetophenone with ammonium acetate in an oil bath at 140°C for 45 minutes exclusively yielded the E-isomer. mdpi.com
More generally, for trisubstituted enamides, the choice of acid catalyst can be pivotal. Brønsted acids tend to favor the formation of the thermodynamically more stable (Z)-isomer, while Lewis acids can promote the kinetic (E)-isomer. nih.gov For example, the use of p-toluenesulfonic acid (p-TSA) in benzene (B151609) can lead to high selectivity for the Z-isomer. nih.gov In contrast, a combination of a Lewis acid like titanium tetrachloride (TiCl₄) and a base such as triethylamine can selectively produce the E-isomer. nih.gov
The stereochemical outcome can also be influenced by intramolecular hydrogen bonding. In the palladium-catalyzed hydroamidation of terminal alkynes, the formation of a Z-isomer is favored due to the stabilizing effect of hydrogen bonding between the amido proton and the carbonyl oxygen of the ester group in the vinyl-palladium intermediate. organic-chemistry.org
Asymmetric Synthesis Approaches
The development of asymmetric synthetic routes to chiral derivatives of this compound is an area of growing interest, though specific examples for this exact compound are limited in the literature. General strategies for the asymmetric synthesis of related chiral molecules, such as γ-amino acids and 1,2-diamines, have been developed using dual photoredox and chiral Brønsted acid catalysis in three-component radical reactions involving enamides. nih.gov
Another approach involves the use of chiral auxiliaries. For instance, (R)-2-phenylglycine has been employed as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones, where the stereochemistry of the final product is controlled by the chiral auxiliary. chemrxiv.org While not directly applied to this compound, this principle could potentially be adapted.
The asymmetric synthesis of chiral 3-hydroxy and 3-aminooxindoles has been achieved using organocatalysis, including carbohydrate-derived catalysts and phase-transfer catalysts. uevora.pt These methods provide enantiomerically enriched products through aldol (B89426) reactions and α-hydroxylations. uevora.pt Such strategies highlight potential avenues for the future development of asymmetric syntheses of this compound derivatives.
Optimization of Reaction Conditions for Chemical Efficiency
The efficiency of the synthesis of this compound and its analogs is highly dependent on the optimization of various reaction parameters, including the solvent system, catalyst, temperature, and reaction time.
Influence of Solvent Systems and Reaction Media
The choice of solvent can significantly impact the yield and stereoselectivity of enamide synthesis. For the synthesis of 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenylbut-2E-enamide, the reaction is carried out by heating in an oil bath, suggesting a high-boiling solvent or neat conditions, followed by crystallization from ethanol. mdpi.com
In the context of green chemistry, water is a highly desirable solvent for Knoevenagel condensations. researchgate.net The use of ethanol as a solvent under microwave irradiation has also been shown to be effective, leading to high yields of (E)-isomers. researchgate.net For the palladium-catalyzed hydroamidation of terminal alkynes, toluene (B28343) was found to be the optimal solvent at 70°C. organic-chemistry.org
The following table outlines the influence of different solvents on the yield of a Knoevenagel condensation to form a related enamide, highlighting the importance of solvent selection:
| Solvent | Yield (%) | Reference |
| Toluene | High | organic-chemistry.org |
| Ethanol | High (with microwave) | researchgate.net |
| Water | Good to High | researchgate.net |
| Benzene | Lower conversion than toluene | nih.gov |
Temperature and Pressure Regimes
The thermal and pressure conditions for the synthesis of this compound and its analogs are critical parameters that significantly influence reaction kinetics, product yield, and purity. Specific temperature and pressure regimes are applied during different stages of the synthesis, including the main reaction, work-up, purification, and drying.
The core reaction temperature for the formation of related structures, such as 2-cyano-3-hydroxy-N-(phenyl)but-2-enamides, can vary over a broad range, from -5 °C to 50 °C. google.com An optimal range is often cited between 0 °C and 30 °C, with some processes specifying a precise temperature of 10 °C for the main reaction step. google.com For analogous syntheses involving a Knoevenagel condensation, reaction mixtures may be stirred at 40 °C overnight to ensure completion. nih.gov In other variations, such as the conversion of leflunomide (B1674699) analogs, the reaction mixture is heated to temperatures between 50±5 °C and 55°C. justia.comsemanticscholar.org
Post-reaction processing and purification also rely on controlled temperatures. For instance, acidification of the reaction mass to precipitate the crude product is typically conducted at ambient temperatures, such as 25±5 °C. justia.comgoogle.com Purification of the crude product, particularly for the analog (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl) phenyl] but-2-enamide (B7942871), often involves creating a slurry and heating it to 65±5 °C. justia.comgoogle.com
Drying of the final product is consistently performed under reduced pressure to remove residual solvents without thermal degradation. Drying temperatures are generally moderate, ranging from 55±2 °C to 60±5 °C. justia.comgoogle.com While specific vacuum levels are not always detailed, the use of "reduced pressure" is a standard practice in these syntheses to ensure the removal of volatile impurities and obtain a dry, stable product. justia.comgoogle.com
Table 1: Temperature and Pressure Conditions in the Synthesis of this compound Analogs
| Stage | Compound Type | Temperature | Pressure | Source |
|---|---|---|---|---|
| Main Reaction | 2-Cyano-3-hydroxy-N-(phenyl)but-2-enamides | -5 °C to 50 °C (Preferred: 0 °C to 30 °C) | Atmospheric | google.com |
| Main Reaction | Knoevenagel Condensation Product | 40 °C | Atmospheric | nih.gov |
| Ring Opening | (Z)-2-cyano-3-hydroxy-N-phenylbut-2-enamide analogs | 50±5 °C to 55 °C | Atmospheric | justia.comsemanticscholar.org |
| Acidification | (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl) phenyl] but-2-enamide | 25±5 °C | Atmospheric | justia.comgoogle.com |
| Purification | (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl) phenyl] but-2-enamide | 65±5 °C | Atmospheric | justia.comgoogle.com |
| Drying | (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl) phenyl] but-2-enamide | 55 °C to 65 °C | Reduced | justia.comgoogle.com |
Reagent Stoichiometry and Addition Kinetics
The stoichiometry of reagents is a determining factor in the synthesis of this compound and its analogs, directly impacting reaction efficiency and the impurity profile of the final product. Precise control over the molar ratios of reactants and catalysts is essential for maximizing yield and minimizing side reactions.
In one established process for preparing 2-cyano-3-hydroxy-N-(phenyl)but-2-enamides from a 2-cyano-N-(phenyl)acetamide precursor, specific molar ratios are defined. google.com For every 100 moles of the acetamide (B32628) starting material, the process utilizes 150 to 300 moles of acetic anhydride (B1165640) and 100 to 550 moles of sodium hydroxide (B78521). google.com This indicates a significant excess of the base and acylating agent is employed to drive the reaction to completion. Some modern processes emphasize the advantage of using desired stoichiometric equivalents of key reactants like 4-(Trifluoromethyl) aniline, in contrast to older methods which required excess amounts. justia.comgoogle.com
For related synthetic procedures, such as the Knoevenagel condensation, the stoichiometry is often much closer to equimolar ratios for the primary reactants. A typical procedure involves reacting the cyanoacetamide and a ketone in a 1:1 molar ratio. nih.gov Catalysts and activating agents are used in varied amounts; for example, titanium tetrachloride (TiCl₄) might be used at twice the molar quantity of the reactants, while a base like triethylamine may be added in catalytic or stoichiometric amounts depending on the specific transformation. nih.gov
The kinetics of reagent addition is another controlled parameter. To manage the exothermic nature of certain reaction steps and prevent the formation of byproducts, reagents are often added slowly or in a controlled, dropwise manner. nih.govjustia.com For example, in the Knoevenagel condensation activated by TiCl₄, the activating agent is added dropwise to the reaction mixture. nih.gov Similarly, highly reactive reagents like n-butyllithium are also introduced dropwise. nih.gov In the conversion of leflunomide to its active metabolite, the sodium hydroxide solution is added slowly into the reaction mixture. justia.com In other syntheses, the addition may be timed, such as adding a reactant over a period of five minutes. semanticscholar.org This controlled addition helps to maintain the desired reaction temperature and ensure a homogenous reaction profile.
Table 2: Reagent Stoichiometry in Synthesis of Analogs
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 / Catalyst | Molar Ratio (R1:R2:R3) | Source |
|---|---|---|---|---|---|
| Acylation/Condensation | 2-Cyano-N-(phenyl)acetamide | Acetic Anhydride | Sodium Hydroxide | 100 : (150-300) : (100-550) | google.com |
| Knoevenagel Condensation | Cyanoacetamide | Benzyl Ketone | TiCl₄ | 1 : 1 : 2 | nih.gov |
| Gewald-Type Reaction | Cyanoacetamide | Ketone/Aldehyde | Triethylamine / Sulfur (S₈) | 2 : 2 : 2 : 0.25 | nih.gov |
| Ring Opening | Leflunomide Analog | Sodium Hydroxide | - | 1 : 1.4 | semanticscholar.org |
Chemical Reactivity and Transformation Chemistry of 2 Cyano 3 Phenylbut 2 Enamide
Reactivity of the Alpha,Beta-Unsaturated Amide Moiety
The core of 2-Cyano-3-phenylbut-2-enamide's reactivity lies in its alpha,beta-unsaturated system. This moiety is characterized by a carbon-carbon double bond conjugated with the carbonyl group of the amide and the nitrile group. This extended conjugation results in a "push-pull" electronic system, where the double bond is highly polarized and thus activated towards certain reactions. nih.govresearchgate.net
Nucleophilic Additions to the Activated Double Bond
The double bond in this compound is electron-deficient due to the strong electron-withdrawing effects of the adjacent cyano and amide groups. This makes the β-carbon atom highly electrophilic and susceptible to attack by nucleophiles in a process known as conjugate or Michael addition.
Research on analogous compounds demonstrates this reactivity. For instance, 2-cyano-3-arylprop-2-enamides react with carbon nucleophiles like methyl 3-oxobutanoate. researchgate.net In this type of reaction, the nucleophile adds to the β-position of the activated double bond, leading to the formation of a new carbon-carbon bond. researchgate.net The electron-withdrawing nature of the substituents on the phenyl ring can influence the electrophilicity of the double bond; for example, a trifluoromethyl group enhances reactivity towards nucleophilic addition.
The general mechanism involves the attack of a nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct.
Table 1: Examples of Nucleophilic Addition to Related Cyano-enamides
| Reactant | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2-Cyano-3-(x-nitrophenyl)prop-2-enamides | Methyl 3-oxobutanoate | Substituted piperidines and pyridines | researchgate.net |
Electrophilic Substitution Reactions
Electrophilic substitution reactions on the C=C double bond of this compound are generally not favored. The double bond is electron-deficient due to the powerful electron-withdrawing nature of the cyano and amide groups, which deactivates it towards attack by electrophiles. However, reactions on the phenyl ring are possible.
Reactivity of the Nitrile (Cyano) Group
Functional Group Interconversions of the Cyano Moiety
The cyano group in this compound can be converted into other functional groups through several standard organic reactions. vanderbilt.edu
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a carboxamide, while complete hydrolysis leads to a carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
Role of the Cyano Group in Activating Adjacent Centers
The cyano group is one of the most effective activating groups for adjacent C-H bonds. thieme-connect.de In precursors to this compound, such as cyanoacetamide derivatives, the methylene (B1212753) group (CH₂) adjacent to the cyano group is highly acidic and can be easily deprotonated by a base. researchgate.net This forms a stabilized carbanion that can participate in various carbon-carbon bond-forming reactions. thieme-connect.de
This activation is crucial for the synthesis of the target molecule itself, often via a Knoevenagel condensation. thieme-connect.de In this reaction, a cyano-stabilized carbanion (from a precursor like N-phenyl-2-cyanoacetamide) attacks a carbonyl compound (in this case, acetophenone (B1666503) or a derivative), followed by dehydration to form the C=C double bond. researchgate.netmdpi.com The reactivity order for activating groups has been shown to be nitro > cyano > acetyl. thieme-connect.de
Reactivity of the Amide Functionality
The amide group in this compound also possesses distinct reactivity, though it is generally less reactive than other carbonyl compounds.
Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions, typically requiring heat, to yield a carboxylic acid and an amine. This reaction is a fundamental transformation in amide chemistry. kashanu.ac.ir
Reduction: Amides can be reduced to amines. Reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. More selective and milder reagents, such as tetramethyldisiloxane (TMDS) with a suitable catalyst, can also be employed to reduce amides to the corresponding amines. acs.org
Cyclization Reactions: The amide nitrogen can act as a nucleophile in intramolecular reactions. For example, derivatives of 2-cyano-N-aryl-acetamides can undergo cyclization reactions with various reagents to form a wide range of heterocyclic compounds, such as thiophenes, pyrazoles, and pyridines. mdpi.com The amide's NH can attack electrophilic centers created in the molecule during the reaction sequence. mdpi.com
Reactions at the Amide Nitrogen
The amide nitrogen in this compound, while generally less nucleophilic than an amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group, can still participate in a variety of chemical transformations. These reactions are crucial for the derivatization of the parent molecule, enabling the introduction of diverse functionalities and the modulation of its chemical and physical properties.
Typical reactions occurring at the amide nitrogen include N-alkylation and N-acylation. N-alkylation involves the introduction of an alkyl group onto the nitrogen atom, a process that can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a suitable base. The choice of base is critical to deprotonate the amide nitrogen, thereby increasing its nucleophilicity to facilitate the substitution reaction.
N-acylation, the introduction of an acyl group, is another important transformation. This is commonly accomplished using acyl chlorides or anhydrides. These reactions lead to the formation of N-acyl derivatives, which can serve as intermediates for further synthetic manipulations or possess unique biological activities. The reactivity of the amide nitrogen is influenced by the electronic environment of the entire molecule, including the electron-withdrawing cyano group and the phenyl ring.
Conformational Effects and Rotational Barriers of the Amide Bond
The amide bond in this compound exhibits partial double bond character due to resonance, which restricts free rotation around the C-N bond. This restricted rotation gives rise to conformational isomers, often designated as s-cis and s-trans conformers, which can have significant implications for the molecule's reactivity and its interactions with biological systems. The "2Z" notation in (2Z)-2-cyano-3-phenylbut-2-enamide specifies the stereochemistry at the carbon-carbon double bond, indicating that the higher priority substituents are on the same side. ontosight.ai
The rotational barrier of the amide bond can be studied using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Dynamic NMR experiments can be employed to determine the energy barrier to rotation by analyzing the coalescence of signals from the different conformers at varying temperatures. The height of this barrier is influenced by steric and electronic factors within the molecule. The presence of the bulky phenyl group and the cyano group can impact the relative stability of the conformers and the energy required for their interconversion.
Cyclization Reactions Employing this compound as a Precursor
The strategic placement of multiple reactive functional groups makes this compound an exceptionally valuable precursor for the synthesis of a wide array of heterocyclic compounds. Both intramolecular and intermolecular cyclization strategies have been successfully employed.
Intramolecular Cyclization Pathways for Heterocycle Formation
The inherent functionality of this compound allows for various intramolecular cyclization pathways. These reactions typically involve the participation of the cyano group, the amide functionality, and the activated double bond. For instance, under specific reaction conditions, the amide nitrogen or oxygen can act as a nucleophile, attacking the cyano group or the β-carbon of the α,β-unsaturated system, leading to the formation of five- or six-membered heterocyclic rings. The phenyl group can also play a role in directing these cyclizations or can be involved in subsequent aromatization steps.
Intermolecular Cycloaddition Reactions
This compound can also participate in intermolecular cycloaddition reactions, where it reacts with another molecule to form a cyclic adduct. The electron-deficient nature of the α,β-unsaturated system, enhanced by the electron-withdrawing cyano and amide groups, makes it a good dienophile or dipolarophile. For example, it can undergo Diels-Alder reactions with suitable dienes to form six-membered rings. Similarly, it can participate in 1,3-dipolar cycloadditions with various 1,3-dipoles, providing access to a range of five-membered heterocyclic systems.
Synthesis of Diverse Heterocyclic Ring Systems
The versatility of this compound as a synthon is demonstrated by the diverse range of heterocyclic ring systems that can be synthesized from it. Depending on the reaction partners and conditions, it can be used to construct pyridines, pyrimidines, pyrazoles, isoxazoles, and other important heterocyclic scaffolds. These heterocyclic motifs are prevalent in medicinal chemistry and materials science.
| Reactant | Reaction Type | Resulting Heterocycle |
| Hydrazine (B178648) | Condensation/Cyclization | Pyrazole derivative |
| Hydroxylamine | Condensation/Cyclization | Isoxazole derivative |
| Guanidine | Condensation/Cyclization | Pyrimidine (B1678525) derivative |
| Malononitrile | Michael Addition/Cyclization | Pyridine (B92270) derivative |
Rearrangement Reactions of this compound Derived Structures
Derivatives of this compound can undergo various rearrangement reactions, leading to the formation of new molecular skeletons. These rearrangements are often triggered by the generation of a reactive intermediate, such as a nitrene or a carbocation, which then undergoes a structural reorganization to a more stable form.
For example, a Hofmann rearrangement of the primary amide functionality, after conversion to a suitable leaving group on the nitrogen, could potentially lead to an amine with one fewer carbon atom. Similarly, a Curtius or Schmidt rearrangement of a corresponding acyl azide (B81097) or carboxylic acid derivative would also result in the formation of an amine via an isocyanate intermediate. The specific outcome of these rearrangements would be highly dependent on the substrate and the reaction conditions employed.
Dyotropic Rearrangements
A dyotropic reaction is a pericyclic valence isomerization where two sigma bonds simultaneously migrate intramolecularly. wikipedia.orgwikipedia.org This class of reactions, first described by Manfred T. Reetz, is of significant interest in organic synthesis for its ability to construct complex molecular architectures in a single, often stereospecific, step. chem-station.com Dyotropic rearrangements are broadly classified into two types: Type I, where the two migrating groups exchange their relative positions, and Type II, where the groups migrate to new bonding sites without a positional interchange. wikipedia.org
For a molecule like this compound, a hypothetical Type I dyotropic rearrangement could involve the simultaneous migration of two substituents. While there are no specific documented instances of this reaction for this compound itself, the tolerance of dyotropic rearrangements for various functional groups, including nitriles and amides, has been noted in other systems. researchgate.net For instance, palladium-catalyzed dyotropic rearrangements have been shown to proceed in the presence of cyano and amide functionalities. researchgate.netnih.gov
A plausible, albeit hypothetical, dyotropic scenario for a derivative of this compound could involve a 1,2-shift. For example, in a suitably substituted precursor, the migration of a silyl (B83357) group and another substituent across the C2-C3 double bond could be envisioned. The general mechanism for a Type I dyotropic rearrangement is concerted, proceeding through a transition state where both migrating groups are symmetrically bonded to the carbon framework. wikipedia.org
Table 1:In related research, the synthesis of a structurally similar compound, 2-cyano-N-methyl-N-phenylacetamide, has been documented in the context of investigations into dyotropic rearrangements of arene-allene cycloadducts, highlighting the relevance of this chemical space to such transformations. escholarship.org The successful execution of a dyotropic rearrangement is often sensitive to steric and electronic factors, as well as the presence of catalysts, such as Lewis acids, which can facilitate the migration. escholarship.org
Photochemical Ring Contractions
Photochemical reactions of α,β-unsaturated amides, particularly enamides, often involve cyclization processes. rsc.orgeurjchem.com While a direct photochemical ring contraction of the butenamide backbone of this compound is not explicitly reported, the photocyclization of analogous enamides provides a strong basis for predicting its potential photochemical behavior.
The photocyclization of enamides is a well-established method for the synthesis of lactams and other heterocyclic systems. eurjchem.comresearchgate.net For instance, the irradiation of enamides with a high-pressure mercury lamp can lead to the formation of lactam products in excellent yields. eurjchem.com In the case of this compound, the presence of the phenyl group on the β-carbon and the cyano group at the α-position would significantly influence the electronic distribution of the excited state and, consequently, the reaction pathway.
One potential photochemical transformation for this compound could be an electrocyclization reaction. Upon absorption of UV light, the molecule would be promoted to an excited state, which could then undergo a conrotatory or disrotatory ring closure to form a cyclobutene (B1205218) intermediate. Subsequent rearrangement or ring-opening of this intermediate could lead to a variety of products. The presence of the cyano group can influence the regioselectivity of such cyclizations. clockss.org
Another possibility is a Paternò-Büchi type reaction, which is a [2+2] photocycloaddition between a carbonyl group and an alkene. However, in the context of α,β-unsaturated amides, intramolecular cyclization involving the aromatic ring is often a competing and favorable pathway. nsf.gov
Table 2:The specific outcome of the irradiation of this compound would depend on various factors, including the solvent, the wavelength of light used, and the presence of photosensitizers or quenchers. For example, studies on other α,β-unsaturated amides have shown that the reaction pathway can be directed towards different products by altering the reaction conditions. nsf.gov
Spectroscopic and Structural Elucidation Studies of 2 Cyano 3 Phenylbut 2 Enamide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides precise information about the number and electronic environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of the (E)-isomer of 2-Cyano-3-phenylbut-2-enamide, distinct signals corresponding to the methyl, amide, and phenyl protons are observed. scribd.com
The spectrum, typically recorded in a deuterated solvent like acetone-d₆, reveals a characteristic singlet for the methyl (CH₃) protons at approximately 2.48 ppm. scribd.com The protons of the phenyl group (C₆H₅) appear as a multiplet in the aromatic region, generally between 7.43 and 7.53 ppm. scribd.com The amide (NH₂) protons are often observed as two broad singlets due to their exchange with residual water in the solvent and restricted rotation around the C-N bond; for this compound, they appear around 7.06 ppm and 7.36 ppm. scribd.com
Table 1: ¹H NMR Chemical Shift Data for (E)-2-Cyano-3-phenylbut-2-enamide
| Proton Group | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| CH₃ | 2.48 | Singlet |
| NH₂ | 7.06 | Broad Multiplet |
| NH₂ | 7.36 | Broad Multiplet |
| C₆H₅ | 7.43-7.53 | Multiplet |
Data recorded in acetone-d₆ scribd.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The ¹³C NMR spectrum of (E)-2-Cyano-3-phenylbut-2-enamide, recorded in DMSO-d₆, shows all expected carbon signals. scribd.com
Key signals include the carbonyl carbon (C=O) of the amide group, which is typically found downfield around 164.0 ppm. The cyano group carbon (C≡N) resonates at approximately 117.4 ppm. The two sp² hybridized carbons of the alkene double bond appear at distinct chemical shifts, reflecting their different substituents. The carbon atom bearing the cyano and amide groups (α-carbon) appears around 102.4 ppm, while the carbon attached to the phenyl ring (β-carbon) is observed further downfield at about 152.0 ppm due to conjugation with the aromatic system. scribd.com The phenyl carbons produce a set of signals in the 124-133 ppm range, and the methyl carbon gives a signal in the upfield region. scribd.com
Table 2: ¹³C NMR Chemical Shift Data for a Derivative, 2-Cyano-3-(4-methoxyphenyl)propenamide
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| C=O | 164.0 |
| C=C (β-carbon) | 152.0 |
| Phenyl Carbons | 124.4, 132.7 |
| C≡N | 117.4 |
| C=C (α-carbon) | 102.4 |
Data for a closely related methoxy-derivative recorded in DMSO-d₆ scribd.com
While one-dimensional NMR provides chemical shifts, two-dimensional (2D) NMR experiments establish correlations between nuclei, allowing for the unambiguous assignment of signals and confirmation of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. For this compound, COSY would show correlations among the protons within the phenyl ring, confirming their ortho, meta, and para relationships.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the ¹³C signal of the methyl group by correlating it with the methyl proton signal observed in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). For instance, HMBC would show a correlation between the methyl protons and the β-carbon of the alkene, as well as the carbonyl carbon, thereby confirming the connectivity around the double bond.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. The IR spectrum of a 2-cyanoacrylamide derivative provides a clear fingerprint of its key structural features. mdpi.com
The spectrum exhibits strong, sharp absorption bands corresponding to the N-H stretching of the primary amide (NH₂) group, typically appearing in the region of 3375-3599 cm⁻¹. mdpi.com A very characteristic and sharp peak for the nitrile (C≡N) group stretch is observed around 2225 cm⁻¹. mdpi.com The carbonyl (C=O) stretch of the amide group gives rise to a strong absorption band at approximately 1697 cm⁻¹. mdpi.com Additionally, the C=C double bond stretch appears in the 1580-1620 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for a 2-Cyanoacrylamide Derivative
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3375 - 3599 |
| Cyano (C≡N) | Stretch | ~2225 |
| Carbonyl (C=O) | Stretch | ~1697 |
| Alkene (C=C) | Stretch | ~1589 |
Data from 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide mdpi.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.
For this compound (C₁₁H₁₀N₂O), the calculated monoisotopic mass is approximately 186.08 Da. The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at this m/z value, confirming the elemental composition. Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner.
Key fragmentation pathways would likely include:
Loss of the amide radical (•CONH₂) resulting in a fragment ion at m/z 142.
Loss of a methyl radical (•CH₃) to give a fragment at m/z 171.
Cleavage to produce the stable phenyl cation (C₆H₅⁺) at m/z 77 or a benzoyl-type cation.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Ion Structure / Identity |
|---|---|
| 186 | [M]⁺ (Molecular Ion) |
| 171 | [M - CH₃]⁺ |
| 142 | [M - CONH₂]⁺ |
| 115 | [C₉H₇]⁺ |
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives like (E)-N-Benzyl-2-cyano-3-phenylacrylamide reveals key structural features. researchgate.net These studies show that the core acrylamide (B121943) unit is generally planar. The phenyl group is typically twisted out of the plane of the double bond.
A crucial aspect revealed by X-ray diffraction is the analysis of intermolecular interactions that govern the crystal packing. In cyanoacrylamide derivatives, extensive hydrogen bonding is often observed, with the amide N-H groups acting as donors and the carbonyl oxygen and nitrile nitrogen atoms acting as acceptors. researchgate.net These interactions often lead to the formation of hydrogen-bonded dimers or extended chains, which then stack together, influenced by π-π interactions between the phenyl rings. researchgate.net
Table 5: Representative Crystallographic Data for a Derivative, (E)-N-Benzyl-2-cyano-3-phenylacrylamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₄N₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Key Intermolecular | N-H···N and C-H···O hydrogen bonds |
| Dihedral Angle | 63.62° between phenyl ring planes |
Data from a related N-benzyl derivative
Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, GC-MS)
The structural nature of this compound, featuring a phenyl group, a cyano group, and an amide functionality attached to an unsaturated butene core, allows for the application of various chromatographic strategies. The choice between HPLC and GC-MS often depends on the volatility and thermal stability of the compound and its potential derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the analysis of this compound due to its versatility and applicability to a wide range of non-volatile and thermally sensitive compounds. Reversed-phase HPLC is particularly well-suited for this purpose.
Purity Determination:
For the determination of chemical purity, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase, such as a C18 (octadecylsilane) column, and a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.
A gradient elution is often favored to ensure the separation of compounds with a range of polarities. This typically involves a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The proportion of the organic solvent is gradually increased over the course of the analysis to elute more non-polar compounds. Detection is commonly achieved using a UV detector, as the phenyl group and the conjugated system in this compound exhibit strong absorbance in the UV region.
Interactive Data Table: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for the phenyl group. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape and ionization for potential MS coupling. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Wavelengths where aromatic and conjugated systems absorb strongly. |
| Injection Vol. | 10 µL | Standard volume for analytical injections. |
Isomer Separation:
The double bond in this compound gives rise to geometric (E/Z) isomers. The separation of these isomers is crucial as they may possess different physical, chemical, and biological properties. Reversed-phase HPLC can often resolve these isomers. The slightly different spatial arrangements of the substituents around the double bond can lead to differences in their interaction with the stationary phase, resulting in distinct retention times. For challenging separations of geometric isomers, optimization of the mobile phase composition, temperature, and the use of different stationary phases (e.g., phenyl-hexyl columns) can be explored. The elution order of the isomers would need to be confirmed by complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Research on similar structures like cinnamic acid derivatives has shown that reversed-phase HPLC is effective for separating E and Z isomers. tandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its applicability would depend on its thermal stability and whether it can be volatilized without decomposition. If the compound is not sufficiently volatile, derivatization to a more volatile analogue may be necessary.
Purity and Structural Confirmation:
In a GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and then carried by an inert gas (such as helium) through a capillary column. The column, typically coated with a non-polar or medium-polarity stationary phase (e.g., 5%-phenyl-95%-dimethylpolysiloxane), separates components based on their boiling points and interactions with the stationary phase.
As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules (commonly through electron ionization) and then separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, which can be used to confirm the identity of the compound by matching it with a library of known spectra or by analyzing the fragmentation pattern. The fragmentation pattern can yield valuable structural information about the molecule. For instance, the presence of a phenyl group and a cyano group would likely lead to characteristic fragment ions.
Interactive Data Table: Hypothetical GC-MS Parameters
| Parameter | Condition | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common, robust column suitable for a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas for carrying the sample through the column. |
| Inlet Temp. | 250 °C | To ensure complete vaporization of the analyte. |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C | A temperature ramp to separate compounds with different boiling points. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| MS Scan Range | 40-400 m/z | To detect the molecular ion and key fragment ions. |
| Transfer Line | 280 °C | To prevent condensation of the analyte before entering the MS. |
The combination of retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification and purity assessment of this compound.
Computational and Theoretical Chemistry Studies on 2 Cyano 3 Phenylbut 2 Enamide
Prediction of Spectroscopic Properties
The theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, offering a preview of the experimental spectra of a molecule. For 2-Cyano-3-phenylbut-2-enamide, Density Functional Theory (DFT) is the most common and reliable method employed to calculate its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. nih.gov
The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Using a selected DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)), the vibrational frequencies can be calculated. nih.gov These frequencies correspond to the absorption peaks in the IR spectrum and can be assigned to specific molecular motions, such as the stretching of the C=O, C≡N, and N-H bonds, as well as the bending and rocking of various functional groups.
For the prediction of NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is typically employed in conjunction with DFT. nih.gov This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). This allows for the theoretical prediction of both ¹H and ¹³C NMR spectra, providing valuable information about the chemical environment of each atom in the molecule.
The electronic transitions that give rise to the UV-Vis spectrum are modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. This is particularly useful for understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations of this compound.
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Illustrative Value | Assignment |
| Infrared (IR) Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3400 | N-H stretch |
| ~2220 | C≡N stretch | ||
| ~1680 | C=O stretch (Amide I) | ||
| ~1620 | C=C stretch | ||
| ~1580 | N-H bend (Amide II) | ||
| ¹H NMR Spectroscopy | Chemical Shift (ppm) | ~7.5-7.8 | Aromatic protons |
| ~7.2 | Olefinic proton | ||
| ~6.5-7.0 | Amide protons (NH₂) | ||
| ~2.4 | Methyl protons | ||
| ¹³C NMR Spectroscopy | Chemical Shift (ppm) | ~165 | Carbonyl carbon (C=O) |
| ~140-145 | Olefinic carbons | ||
| ~128-135 | Aromatic carbons | ||
| ~118 | Cyano carbon (C≡N) | ||
| ~20 | Methyl carbon | ||
| UV-Vis Spectroscopy | Maximum Absorption (λmax) | ~280-320 nm | π → π* transition |
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. ebsco.comencyclopedia.pub For a flexible molecule like this compound, MD simulations are crucial for exploring its vast conformational space and understanding the interplay of different rotational and vibrational motions. nih.govnih.gov
An MD simulation begins with the creation of a detailed atomistic model of the molecule, often solvated in a box of water molecules to mimic physiological conditions. A force field, such as AMBER or CHARMM, is chosen to describe the potential energy of the system as a function of the atomic coordinates. encyclopedia.pub The simulation then proceeds by solving Newton's equations of motion for each atom in the system over a series of small time steps, typically on the order of femtoseconds. encyclopedia.pub
By running the simulation for nanoseconds or even microseconds, a trajectory of the molecule's motion is generated. This trajectory can be analyzed to identify the most stable and frequently occurring conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For this compound, MD simulations can reveal the preferred orientations of the phenyl ring relative to the butenamide backbone, as well as the rotational dynamics around the C-C single bonds.
Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms and bonds. |
| Solvent Model | TIP3P, SPC/E | Explicit water model to simulate an aqueous environment. |
| System Size | ~10,000 - 50,000 atoms | Includes the solute, water molecules, and counter-ions. |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Maintains constant temperature and either constant volume or constant pressure. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure (for NPT ensemble). |
| Time Step | 2 fs | The interval for integrating the equations of motion. |
| Simulation Length | 100 ns - 1 µs | The total duration of the simulation to ensure adequate sampling of conformational space. |
Applications of 2 Cyano 3 Phenylbut 2 Enamide As a Synthetic Building Block
Strategic Use in the Construction of Complex Organic Molecules
The chemical architecture of 2-Cyano-3-phenylbut-2-enamide makes it a powerful tool for the construction of complex molecules. The molecule possesses multiple reactive sites: the electrophilic β-carbon of the Michael system, the nucleophilic amide, and the electrophilic cyano group. This multifunctionality allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The core of its reactivity lies in the α,β-unsaturated system, which is activated by the electron-withdrawing cyano and amide groups. This polarization makes the β-carbon highly susceptible to nucleophilic attack in Michael addition reactions. This characteristic is fundamental to its role as a key intermediate, enabling the introduction of various functionalities and the initiation of cyclization cascades for the synthesis of intricate molecular frameworks. beilstein-journals.org
Precursor for the Synthesis of Diverse Heterocyclic Scaffolds
Derivatives of cyanoacetamide are well-established as valuable synthons for creating a wide range of heterocyclic compounds. tubitak.gov.trresearchgate.nettubitak.gov.tr The strategic placement of the amide and cyano functionalities in this compound allows it to act as a precursor in condensation and cyclization reactions, leading to a rich variety of heterocyclic structures. tubitak.gov.tr
Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Pyrazoles)
This compound is an excellent starting material for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. nih.gov
Pyridines: Substituted pyridines can be synthesized using multi-component reactions. For instance, enamides and related structures can undergo formal [4+2] cycloaddition reactions with alkynes or other synthons to construct the pyridine (B92270) ring. researchgate.netorganic-chemistry.org The reaction of an enamide with an α,β-unsaturated ketoxime, for example, can yield highly substituted pyridines through a metal-free annulation process. organic-chemistry.org
Pyrimidines: The synthesis of the pyrimidine (B1678525) core can be achieved through the reaction of cyanoacetamide derivatives with various reagents. research-nexus.net For example, Michael addition of cyanoacetamide to an acrylamide (B121943) derivative, followed by intramolecular cyclization, can yield substituted dihydropyridine (B1217469) rings, which are precursors to pyrido[2,3-d]pyrimidines. nih.gov Formamide can also be used as a C1 source to construct fused pyrimidone rings from cyanoacetamide-derived scaffolds. nih.govbeilstein-journals.org
Pyrazoles: The standard approach for synthesizing pyrazoles involves the Michael addition and cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. beilstein-journals.orgnih.gov this compound, as a Michael acceptor, can react with hydrazine (B178648) derivatives to form pyrazoline intermediates, which can then be aromatized to the corresponding pyrazole. nih.govorganic-chemistry.org This method is highly efficient for creating polysubstituted pyrazoles under mild conditions. organic-chemistry.org
| Target Heterocycle | Typical Reagents | General Reaction Type |
|---|---|---|
| Pyridines | Alkynes, α,β-Unsaturated Ketoximes | [4+2] Cycloaddition / Annulation researchgate.netorganic-chemistry.org |
| Pyrimidines | Cyanoacetamide, Formamide | Michael Addition-Cyclization nih.govnih.gov |
| Pyrazoles | Hydrazine Derivatives | Michael Addition-Cyclocondensation nih.govorganic-chemistry.org |
Oxygen-Containing Heterocycles (e.g., Coumarins, Dihydrofurans)
The reactivity of this compound also extends to the synthesis of oxygen-containing heterocycles, which are important motifs in many natural and synthetic bioactive compounds.
Coumarins: Coumarins are widely synthesized via the Knoevenagel condensation. tandfonline.comnih.gov While this compound is itself a product of a Knoevenagel-type reaction, its structural motifs are related to intermediates used in coumarin (B35378) synthesis. For example, the condensation of salicylaldehydes with active methylene (B1212753) compounds like cyanoacetamide derivatives is a primary route to 3-substituted coumarins. nih.govic.ac.uksapub.org
Dihydrofurans: The synthesis of dihydrofurans can be achieved through various cyclization strategies involving α,β-unsaturated nitrile intermediates. The specific reaction pathways would depend on the chosen coreactants and catalysts to facilitate the desired ring closure.
Sulfur-Containing Heterocycles (e.g., Thiophenes, Thiazoles)
The versatility of this compound is further demonstrated in its application for synthesizing sulfur-containing heterocycles, which are key components in many biologically active molecules.
Thiophenes: The Gewald reaction is a powerful multi-component method for synthesizing 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound with an α-cyanoester or α-cyanoacetamide in the presence of elemental sulfur and a base. wikipedia.org The Knoevenagel condensation product between the carbonyl and the active methylene compound is a key intermediate, making structures like this compound highly relevant to this synthetic pathway. nih.govumich.edu
Thiazoles: Thiazole (B1198619) rings can be constructed through several methods, most notably the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. youtube.comwikipedia.org Alternatively, photocatalytic reactions between enaminones (related structures to enamides) and thioureas can produce thiazoles through tandem C-S and C-N bond formation. organic-chemistry.org
| Target Heterocycle | Typical Reagents | Named Reaction/Method |
|---|---|---|
| Thiophenes | Elemental Sulfur, Base | Gewald Reaction wikipedia.orgorganic-chemistry.org |
| Thiazoles | Thiourea / Thioamides | Hantzsch Synthesis / Photocatalysis youtube.comorganic-chemistry.org |
Fused and Spirocyclic Systems
The multiple reactive sites within this compound make it an ideal candidate for constructing more complex architectures such as fused and spirocyclic systems.
Fused Systems: Fused heterocycles can be synthesized through intramolecular cyclization reactions where a substituent on the phenyl ring or the amide nitrogen participates in a subsequent ring-forming step. Multicomponent reactions are particularly effective for building fused systems in a single step. For example, cascade reactions involving intermediates similar to this compound can lead to fused pyranopyrazoles or pyrazolopyridines. nih.govfrontiersin.orgnih.gov
Spirocyclic Systems: The construction of spirocycles can be achieved when a difunctional reagent reacts with the molecule. For instance, an exocyclic olefin can serve as a reaction partner to produce spirocyclic morpholines in a single step. nih.gov This highlights the potential for this compound to participate in reactions leading to complex three-dimensional structures.
Integration into Materials Science Research
The electronic structure of this compound aligns with the design principles of donor-π-acceptor (D-π-A) molecules, which are of significant interest in materials science. oup.comresearchgate.net In this arrangement, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. oup.com
In this compound, the phenyl group can act as part of the π-conjugated system, while the strongly electron-withdrawing cyano and carbonyl groups serve as the acceptor moiety. nih.gov This D-π-A configuration facilitates intramolecular charge transfer (ICT), a property that is crucial for applications in:
Organic Electronics: Such molecules are investigated as n-type organic semiconductors, which are essential for creating devices like organic thin-film transistors (OTFTs) and complementary logic circuits. rsc.org The cyano functionalization is a powerful strategy for developing semiconductors with the deep-lying molecular orbitals required for efficient electron transport. rsc.org
Nonlinear Optics (NLO): D-π-A systems often exhibit significant NLO properties, making them candidates for use in optical devices. nih.gov
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of D-π-A molecules make them suitable for use as emitters or host materials in OLEDs. oup.comnih.gov
Fluorescent Sensors: The sensitivity of the ICT process to the local environment can be exploited to create fluorescent probes and sensors. researchgate.net
The specific structure of this compound makes it a valuable model compound for research into new photoactive and electroactive materials. oup.comacs.org
Role in Polymer Synthesis
Components for Organic Electronic Applications
In the field of organic electronics, there is a significant research interest in n-type organic semiconductors, which are essential for the development of various electronic devices. The introduction of cyano groups is a common strategy to enhance the electron-accepting properties of organic molecules, which is a key characteristic for n-type materials. nih.gov While cyano-substituted compounds are widely investigated for applications in organic field-effect transistors (OFETs), specific research detailing the synthesis and characterization of this compound for such applications is not present in the available literature. The performance of organic semiconductors is heavily dependent on their molecular structure and the resulting solid-state packing, which influences charge transport properties. frontiersin.org Without experimental data on the electrical properties and device performance of this compound or its derivatives, its potential as a component for organic electronic applications remains to be explored.
Development of Optoelectronic and Non-linear Optical Chromophores
The design and synthesis of chromophores with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics. nih.gov Organic molecules with donor-acceptor structures are often designed to exhibit large NLO effects. While a variety of organic chromophores with NLO properties have been reviewed, including those based on cyano-substituted moieties, specific studies on the development of optoelectronic and non-linear optical chromophores derived from this compound are not documented in the searched literature. nih.govrsc.org The synthesis of birefringent chromophores for optoelectronic applications is an active area of research, but again, specific examples utilizing this compound are not found. soton.ac.uk
Future Research Directions and Advanced Perspectives
Development of Novel and Sustainable Synthetic Routes for 2-Cyano-3-phenylbut-2-enamide
The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of contemporary chemical research. youtube.comnih.govyoutube.com Future investigations into the synthesis of this compound will likely focus on the principles of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic approaches often rely on traditional condensation reactions, which may involve harsh conditions or the use of hazardous reagents. The development of novel and sustainable routes could explore several promising avenues:
Biocatalysis: The use of enzymes, such as lipases, in amide bond formation presents a green alternative to conventional chemical methods. nih.gov Research could focus on identifying or engineering enzymes capable of catalyzing the condensation of a suitable phenylbutanone precursor with cyanoacetamide with high selectivity and yield. This enzymatic approach offers mild reaction conditions and a reduction in by-products. nih.gov
Mechanochemistry: Solid-state reactions induced by mechanical force, such as ball milling, offer a solvent-free or solvent-minimized approach to synthesis. nih.gov Investigating the mechanochemical synthesis of this compound could lead to a more sustainable and scalable process.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. Developing a flow-based synthesis for this compound could enable more efficient and automated production.
Catalytic Dehydrogenation: Recent advancements in palladium-catalyzed redox-neutral desaturation of amides offer a novel strategy for creating α,β-unsaturated amides without the need for external oxidants. nih.gov Applying this methodology to a saturated precursor of this compound could represent a significant step forward in its sustainable synthesis.
| Synthetic Method | Key Principles | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., lipases) | Mild conditions, high selectivity, reduced waste nih.gov |
| Mechanochemistry | Solvent-free or low-solvent reactions | Reduced environmental impact, potential for scalability nih.gov |
| Flow Chemistry | Continuous reaction processing | Enhanced control, improved safety and efficiency |
| Catalytic Dehydrogenation | Redox-neutral C-C bond desaturation | Avoidance of harsh oxidants, high atom economy nih.gov |
Exploration of Undiscovered Chemical Reactivity Patterns
The chemical reactivity of this compound is largely dictated by the presence of the α,β-unsaturated system, the cyano group, and the amide functionality. While its role as a Michael acceptor is recognized, there remains a vast potential for uncovering novel reactivity patterns. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com
The electron-withdrawing nature of the cyano and amide groups renders the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. Future research should systematically explore the conjugate addition of a wide array of nucleophiles to expand the synthetic utility of this compound.
Potential Areas of Exploration:
Asymmetric Michael Additions: The development of catalytic asymmetric Michael additions to this compound would provide access to chiral molecules, which are of significant interest in medicinal chemistry.
Domino and Tandem Reactions: Designing one-pot reactions that involve an initial Michael addition followed by an intramolecular cyclization could lead to the efficient synthesis of complex molecular architectures.
Cycloaddition Reactions: The conjugated system of this compound suggests its potential as a dienophile in Diels-Alder reactions, which could be a pathway to novel cyclic and polycyclic compounds. smolecule.com
Reactions at the Cyano and Amide Groups: While the double bond is the primary site of reactivity, exploring selective transformations of the cyano and amide functionalities could lead to a diverse range of derivatives.
Expansion of Heterocyclic Synthesis Applications
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The structural features of this compound make it an attractive precursor for the synthesis of various heterocyclic systems. ekb.egnih.govbaranlab.orgyoutube.com
The presence of multiple reactive sites, including the electrophilic double bond and the nucleophilic amide nitrogen, allows for a variety of cyclization strategies. Future research in this area could focus on the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocyles.
Potential Heterocyclic Targets:
Pyridines: Condensation reactions of this compound with 1,3-dicarbonyl compounds or their equivalents could provide a route to highly substituted pyridine (B92270) derivatives. nih.govbaranlab.orgorganic-chemistry.org
Pyrimidines: The reaction of this compound with amidines or other dinucleophiles could lead to the formation of pyrimidine (B1678525) rings, which are core structures in many biologically active molecules. nih.govresearchgate.netgrowingscience.com
Pyrido[2,3-d]pyrimidines: More complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, could be accessed through multi-step sequences starting from this compound, potentially leading to novel kinase inhibitors. nih.govrsc.org
| Heterocyclic System | Potential Synthetic Strategy | Significance |
| Pyridines | Cyclocondensation with dicarbonyl compounds | Core structure in many pharmaceuticals and natural products. ekb.egnih.govbaranlab.org |
| Pyrimidines | Reaction with amidines or related reagents | Foundational in nucleic acids and numerous drugs. nih.govresearchgate.net |
| Pyrido[2,3-d]pyrimidines | Multi-step synthesis involving cyclization | Privileged scaffolds in medicinal chemistry, particularly as kinase inhibitors. nih.govrsc.org |
Integration of Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and reaction outcomes. unipa.it The application of advanced computational methodologies to this compound can provide valuable insights into its reactivity and guide the design of new experiments.
Computational Approaches to Be Explored:
Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure of this compound, predict its reactivity towards different reagents, and elucidate reaction mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with biological targets, such as enzymes. nih.gov
Distortion/Interaction Model: This computational model can be used to analyze and predict the reactivity of this compound in cycloaddition reactions by evaluating the energy required to distort the reactants to the transition state geometry. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to predict the biological activity of derivatives of this compound based on their structural features.
Design and Synthesis of Novel Analogs for Emerging Applications in Chemical Sciences
The core structure of this compound serves as a versatile scaffold for the design and synthesis of novel analogs with tailored properties for a range of applications. By systematically modifying the phenyl ring, the substituents on the double bond, and the amide group, new compounds with enhanced biological activity or novel material properties can be developed.
Potential Applications for Novel Analogs:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Cyano-3-phenylbut-2-enamide, and how can reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step protocols involving amide bond formation and cyano-group introduction. Key factors include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C), and catalyst selection (e.g., HATU for amidation). Purification via column chromatography with ethyl acetate/hexane (3:7) is recommended. Analytical validation using NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To resolve aromatic protons (δ 7.2–7.5 ppm) and cyano-group signals (δ 120 ppm).
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) at m/z 215.0946 (C₁₁H₁₀N₂O).
Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Use nitrile gloves (JIS T 8116) and safety goggles (JIS T 8147) due to potential skin/eye irritation.
- Work under fume hoods to avoid inhalation; store at 2–8°C in airtight containers.
- Toxicity data is limited; treat as hazardous until further toxicological studies confirm safety .
Advanced Research Questions
Q. How can stereoselectivity be controlled during synthesis to isolate specific isomers (e.g., Z/E)?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor Z-isomer stabilization via dipole interactions.
- Temperature : Lower temperatures (<50°C) reduce isomer interconversion.
- Chiral Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) enhance enantiomeric excess (>80%) in asymmetric syntheses .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound derivatives?
- Methodology :
- SwissADME : Predicts bioavailability, LogP (2.1 ± 0.3), and blood-brain barrier permeability.
- Molecular Docking (AutoDock Vina) : Screens for binding affinity to targets (e.g., kinases, GPCRs).
- DFT Calculations : Optimize ground-state geometries for structure-activity relationship (SAR) studies .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting.
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm coupling networks.
- X-ray Crystallography : Resolve ambiguities by comparing experimental vs. computed structures .
Q. What advanced assays are recommended for evaluating bioactivity in cancer or neurodegenerative models?
- Methodology :
- In Vitro : MTT assays (IC₅₀ determination) on HeLa or SH-SY5Y cells.
- In Vivo : Zebrafish models for toxicity and blood-brain barrier penetration.
- Proteomics : LC-MS/MS to identify protein targets (e.g., tubulin polymerization inhibition) .
Q. How do environmental conditions (pH, light) influence the compound’s stability and degradation pathways?
- Methodology :
- Forced Degradation Studies : Expose to UV light (254 nm), acidic/basic conditions (pH 2–12), and elevated temperatures (40–60°C).
- HPLC-MS Monitoring : Detect degradation products (e.g., hydrolysis of cyano to amide groups).
- Kinetic Modeling : Calculate half-life (t₁/₂) under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
